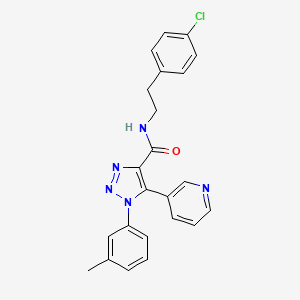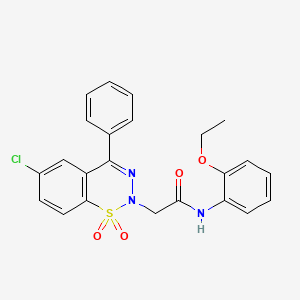
2-Bromo-5-methoxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-Bromo-5-methoxyisonicotinaldehyde, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar bromo-methoxy substituted aromatic compounds. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves bromination and methoxylation steps that are potentially applicable to the synthesis of 2-Bromo-5-methoxyisonicotinaldehyde .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, methoxylation, and nucleophilic substitution. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid starts with the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by a highly regioselective substitution at the 6-position, and finally bromination to introduce the bromo group . Similarly, the synthesis of 2-imino-5-methoxypyrrolidines from 2-(bromomethyl)aziridines involves a base-induced ring opening and subsequent reactions to introduce the methoxy group . These methods could potentially be adapted for the synthesis of 2-Bromo-5-methoxyisonicotinaldehyde.
Molecular Structure Analysis
While the molecular structure of 2-Bromo-5-methoxyisonicotinaldehyde is not directly analyzed in the papers, the structure of related compounds such as 5-methoxyindole-3-carboxylic acids and 5-methoxy-6-bromoindoles has been synthesized and could provide insights into the electronic and steric effects of bromo and methoxy substituents on an aromatic ring . These effects are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The papers describe various chemical reactions involving bromo and methoxy substituents. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane bis-lactones, indicating that bromo and methoxy groups can participate in nucleophilic substitution reactions to form cyclic structures . This information could be useful in predicting the reactivity of 2-Bromo-5-methoxyisonicotinaldehyde in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-methoxyisonicotinaldehyde can be inferred from the properties of structurally similar compounds. Bromo substituents are known to increase the density and boiling point of aromatic compounds due to their high atomic weight and polarizability, while methoxy groups can influence the solubility and electronic properties of the molecule . The specific properties of 2-Bromo-5-methoxyisonicotinaldehyde would need to be determined experimentally, but these general trends can provide a preliminary understanding.
Applications De Recherche Scientifique
Synthesis and Metabolism in Rats
The study of the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has revealed insights into the metabolic pathways operative in mammals. Metabolites including aldehyde, alcohol, and carboxylic acid forms were identified, indicating complex metabolic transformations that might be relevant to the study of 2-Bromo-5-methoxyisonicotinaldehyde as well (Kanamori et al., 2002).
Advanced Material Synthesis
The incorporation of related compounds into advanced materials such as silica composites has been demonstrated, showcasing the utility of these compounds in the field of material science. Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites were synthesized, showing potential for diverse industrial applications (Kubo et al., 2005).
Photodynamic Therapy for Cancer
A zinc phthalocyanine derivative, synthesized with related compounds, showed promising properties as a photosensitizer for photodynamic therapy, a technique used in cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a potential candidate for Type II photosensitizers (Pişkin et al., 2020).
Spectroscopic Studies
Studies on 5-Bromo-2-methoxybenzonitrile, a compound similar in structure to 2-Bromo-5-methoxyisonicotinaldehyde, have been conducted to explore its NLO (Nonlinear Optical) properties. These studies, focusing on geometrical parameters, IR, and FT-Raman spectra, highlight the potential of such compounds in applications requiring SHG (Second Harmonic Generation) and frequency doubling (Kumar & Raman, 2017).
Vanadium Complexes Synthesis
Vanadium complexes involving similar compounds have been synthesized and show significant bromoperoxidase activity, which is essential in the synthesis of organic molecules and could be leveraged for various biochemical applications (Adak et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-methoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNNSDWNJKQSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxyisonicotinaldehyde | |
CAS RN |
1256785-15-5 |
Source


|
| Record name | 2-bromo-5-methoxypyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)




![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)
![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)


![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)
![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)
![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)